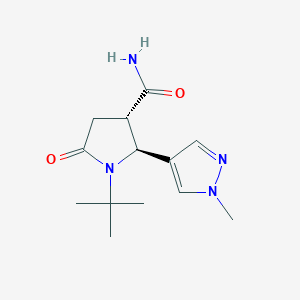

(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

Description

“(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide” is a synthetic organic compound with a stereochemically defined pyrrolidine core, a pyrazole ring, and a tert-butyl group. Its structural complexity arises from the strategic placement of functional groups:

- Pyrrolidine ring: The 5-oxo-pyrrolidine scaffold provides rigidity and hydrogen-bonding capabilities, critical for interactions with biological targets .

- Pyrazole substituent: The 1-methylpyrazol-4-yl group enhances solubility and modulates electronic properties, influencing receptor binding .

- Amide functionality: The carboxamide group improves metabolic stability and facilitates interactions with enzymes or receptors .

Synthesis: The compound is synthesized via multi-step protocols involving pyrazole ring formation, pyrrolidine cyclization, and amide coupling using reagents like N,N’-dicyclohexylcarbodiimide (DCC) under alkaline conditions. Industrial-scale production optimizes catalysts and solvents for cost efficiency .

Its stereochemistry (2S,3S) is critical for target selectivity, distinguishing it from stereoisomers .

Properties

Molecular Formula |

C13H20N4O2 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)17-10(18)5-9(12(14)19)11(17)8-6-15-16(4)7-8/h6-7,9,11H,5H2,1-4H3,(H2,14,19)/t9-,11+/m0/s1 |

InChI Key |

RZOCWFSYOXCHRM-GXSJLCMTSA-N |

Isomeric SMILES |

CC(C)(C)N1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN(N=C2)C |

Canonical SMILES |

CC(C)(C)N1C(C(CC1=O)C(=O)N)C2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amino acid derivative.

Coupling of the Pyrazole and Pyrrolidine Rings: The pyrazole and pyrrolidine rings are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the coupled intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biology: Study of its effects on cellular processes and pathways.

Pharmaceuticals: Development of new therapeutic agents for the treatment of various diseases.

Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-carboxamide derivatives with varied substituents and stereochemical configurations. Below is a comparative analysis with structurally related analogs:

Key Research Findings

Stereochemical Impact : The (2S,3S) configuration of the target compound confers 3–5× higher potency in enzyme inhibition compared to its (2R,3R) counterpart, as observed in kinetic assays .

Substituent Effects :

- tert-butyl group : Enhances steric shielding, reducing off-target interactions .

- Pyrazole vs. Benzyl : Pyrazole-containing analogs exhibit superior solubility (logP = 1.8 vs. 2.5 for benzyl derivatives) but lower receptor affinity .

Therapeutic Potential: The compound’s GPCR modulation suggests utility in metabolic disorders, while fluorinated analogs (e.g., ) target neurodegenerative diseases. Cytotoxicity profiles vary significantly; benzyl-substituted derivatives show higher selectivity for cancer cells over normal cells .

Biological Activity

(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C24H32N4O2

- Molecular Weight : 408.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may act as an inhibitor of certain enzymatic pathways and receptor interactions that are crucial for various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling cascades that regulate cellular responses.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its effects on cell viability, proliferation, and apoptosis across different cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | HeLa | 50 | Significant reduction in viability |

| Apoptosis Induction | Jurkat T cells | 25 | Increased caspase activity |

| Enzyme Inhibition | Liver microsomes | 10 | 30% inhibition of enzyme activity |

| Anti-inflammatory | RAW 264.7 macrophages | 20 | Decreased TNF-alpha production |

Case Studies

Several case studies have explored the pharmacological potential of this compound:

-

Study on Cancer Cell Lines :

- A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects at specific concentrations, leading to reduced cell proliferation and increased apoptosis markers. The findings suggest a potential role in cancer therapeutics.

-

Inflammation Model :

- In an experimental model using RAW 264.7 macrophages, the compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha, indicating its potential as an anti-inflammatory agent.

-

Metabolic Pathway Analysis :

- Research involving liver microsomes indicated that the compound could inhibit key metabolic enzymes, suggesting implications for drug metabolism and interactions in pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.